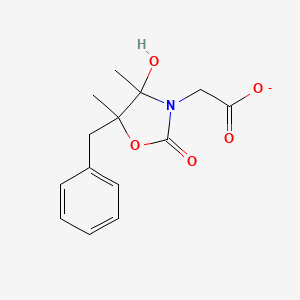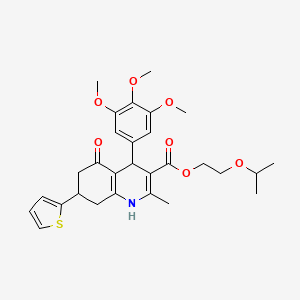
(5-Benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)acetate is a complex organic compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a dimethyl-substituted oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)acetate typically involves the reaction of benzylamine with dimethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, and requires precise temperature control to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolone ring can be reduced to form a more saturated heterocyclic compound.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield benzyl ketone derivatives, while reduction of the oxazolone ring may produce saturated oxazolidinones.
Scientific Research Applications
2-(5-Benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)propionate
- 2-(5-Benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)butyrate
Uniqueness
2-(5-Benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)acetate is unique due to its specific structural features, such as the presence of both benzyl and hydroxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H16NO5- |
|---|---|
Molecular Weight |
278.28 g/mol |
IUPAC Name |
2-(5-benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate |
InChI |
InChI=1S/C14H17NO5/c1-13(8-10-6-4-3-5-7-10)14(2,19)15(9-11(16)17)12(18)20-13/h3-7,19H,8-9H2,1-2H3,(H,16,17)/p-1 |
InChI Key |
UCLRBAYMZYWTKI-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(N(C(=O)O1)CC(=O)[O-])(C)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-methoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B11090013.png)

![5-{[(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11090025.png)
![N-(2,5-dimethylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11090026.png)
![2-[1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11090031.png)
![3-{[(3,4-Diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B11090034.png)
![N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11090038.png)
![2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11090044.png)
![3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole](/img/structure/B11090053.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11090058.png)
![N-(4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-2,5-diethoxyphenyl)benzamide](/img/structure/B11090065.png)
![(2E)-3-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-2-cyano-N-(2-methylphenyl)prop-2-enamide](/img/structure/B11090067.png)

![5-Chloro-4,6-dimethyl-2-{[(5-nitrofuran-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11090074.png)
